N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Therefore, the primary target of this compound is likely to be CDKs.
Mode of Action
The compound interacts with its target, CDKs, by fitting into the active site of the kinase. This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 . By inhibiting CDK2, the compound can halt cell cycle progression, leading to the death of rapidly dividing cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in all living cells. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle . By inhibiting CDK2, the compound prevents cells from replicating their DNA and dividing, which can lead to cell death .
Pharmacokinetics
It is noted that potent compounds from the pyrazolo[3,4-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to have good bioavailability and drug-likeness .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is achieved by blocking the cell cycle, leading to cell death . In the context of cancer treatment, this can result in the reduction of tumor size and the prevention of metastasis .
Biochemical Analysis
Biochemical Properties
Similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . These compounds can interact with key components of the cell cycle, leading to alterations in cell cycle progression .
Cellular Effects
In cellular models, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide and related compounds have shown cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These compounds can induce apoptosis within cells and cause significant alterations in cell cycle progression .
Molecular Mechanism
It is suggested that these compounds exert their effects at the molecular level through binding interactions with biomolecules, such as CDKs . They may inhibit or activate enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide typically involves the condensation of substituted aromatic aldehydes, guanidine, and pyrazolone derivatives. One common method is the Biginelli condensation, which is a simple, efficient, and atom-economic process. The reaction is carried out using concentrated hydrochloric acid as a catalyst under conventional heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrazolone derivatives: These compounds are used as starting materials for the synthesis of various biologically active molecules.
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for targeted cancer therapy and other therapeutic applications.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-4-2-5-13(8-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-7-3-6-14(20)9-15/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGICNQKKAJJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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